molecular formula C9H11N2Na2O8P B1590059 Disodium 2'-deoxyuridylate CAS No. 42155-08-8

Disodium 2'-deoxyuridylate

Cat. No. B1590059
CAS RN: 42155-08-8
M. Wt: 352.15 g/mol
InChI Key: FXVXMLXAXVVONE-CDNBRZBRSA-L
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Description

Disodium 2’-deoxyuridylate is a chemical compound with the molecular formula C9H11N2O8P.2Na . It is also known as 5’-Uridylic acid, 2’-deoxy-, sodium salt (1:2), Disodium deoxyuridylate, and 2’-Deoxyuridine 5’-phosphate disodium salt .


Synthesis Analysis

The synthesis of Disodium 2’-deoxyuridylate is a multi-step process that begins with uridine monophosphate (UMP), the product of pyrimidine biosynthesis . The enzyme nucleoside monophosphate kinase converts UMP and ATP to uridine diphosphate (UDP) and ADP. In the presence of excess ATP, the enzyme ribonucleotide reductase initiates a chain reaction with UDP, which catalyzes the formation of deoxyuridine diphosphate (dUDP), which is then converted to deoxyuridine triphosphate (dUTP), then deoxyuridine monophosphate (dUMP) via the addition or removal of phosphate groups .


Molecular Structure Analysis

The molecular structure of Disodium 2’-deoxyuridylate can be represented by the SMILES notation: [Na+].[Na+].O[C@H]1CC@@H([O-])=O)N2C=CC(=O)NC2=O .

Scientific Research Applications

  • Fluorodeoxyuridylate (FdUMP)

    • Application Summary : FdUMP is a molecule formed in vivo from 5-fluorouracil and 5-fluorodeoxyuridine. It acts as a suicide inhibitor of thymidylate synthase (TS), inhibiting deoxynucleotide biosynthesis .
    • Methods of Application : FdUMP is formed in the body from the prodrug 5-fluorouracil (5-FU), which enters cells through the same transport mechanism as uracil .
    • Results : By inhibiting TS, FdUMP stops the rapid proliferation of fast-growing tumors, making it a widely used cancer treatment .
  • Deoxyuridine Monophosphate (dUMP)

    • Application Summary : dUMP is the deoxygenated form of uridine monophosphate (UMP) and is a precursor to deoxythymidine monophosphate (dTMP), a component of DNA nucleotide biosynthesis .
    • Methods of Application : The synthesis of dUMP is a multi-step process that begins with UMP, the product of pyrimidine biosynthesis .
    • Results : By replacing the hydroxyl group at the 2’ carbon of ribose with a hydrogen, UMP becomes deoxygenated to dUMP .
  • Fluorodeoxyuridylate (FdUMP)

    • Application Summary : FdUMP is a molecule formed in vivo from 5-fluorouracil and 5-fluorodeoxyuridine. It acts as a suicide inhibitor of thymidylate synthase (TS), inhibiting deoxynucleotide biosynthesis .
    • Methods of Application : FdUMP is formed in the body from the prodrug 5-fluorouracil (5-FU), which enters cells through the same transport mechanism as uracil .
    • Results : By inhibiting TS, FdUMP stops the rapid proliferation of fast-growing tumors, making it a widely used cancer treatment .
  • Deoxyuridine Monophosphate (dUMP)

    • Application Summary : dUMP is the deoxygenated form of uridine monophosphate (UMP) and is a precursor to deoxythymidine monophosphate (dTMP), a component of DNA nucleotide biosynthesis .
    • Methods of Application : The synthesis of dUMP is a multi-step process that begins with UMP, the product of pyrimidine biosynthesis .
    • Results : By replacing the hydroxyl group at the 2’ carbon of ribose with a hydrogen, UMP becomes deoxygenated to dUMP .

properties

IUPAC Name

disodium;[(2R,3S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N2O8P.2Na/c12-5-3-8(11-2-1-7(13)10-9(11)14)19-6(5)4-18-20(15,16)17;;/h1-2,5-6,8,12H,3-4H2,(H,10,13,14)(H2,15,16,17);;/q;2*+1/p-2/t5-,6+,8+;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXVXMLXAXVVONE-CDNBRZBRSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=CC(=O)NC2=O)COP(=O)([O-])[O-])O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)COP(=O)([O-])[O-])O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N2Na2O8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

964-26-1 (Parent)
Record name Disodium 2'-deoxyuridylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042155088
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

352.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Disodium 2'-deoxyuridylate

CAS RN

42155-08-8
Record name Disodium 2'-deoxyuridylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042155088
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5'-Uridylic acid, 2'-deoxy-, disodium salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.050.607
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DISODIUM 2'-DEOXYURIDYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6AG9V4748N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Choi, TI Kalman, TJ Bardos - Journal of Medicinal Chemistry, 1979 - ACS Publications
5-Selenium-substituted derivatives (diselenides) of uracil, 2'-deoxyuridine, and 2'-deoxyuridylic acid were synthesized via the addition of methyl hypobromite to the 5, 6 double bond, …
Number of citations: 19 pubs.acs.org

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